molecular formula C13H9N3O B2476590 4-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyridine

4-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyridine

Cat. No.: B2476590
M. Wt: 223.23 g/mol
InChI Key: KVLYQZJFVKRLHI-UHFFFAOYSA-N
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Description

4-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyridine is a useful research compound. Its molecular formula is C13H9N3O and its molecular weight is 223.23 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with the 1,2,4-oxadiazole moiety have been reported to exhibit a broad spectrum of biological activities, including anticancer and anti-infective properties. These compounds are known to interact with various molecular targets involved in these diseases, but the specific targets for this compound need further investigation.

Mode of Action

1,2,4-oxadiazole derivatives are known to interact with their targets through hydrogen bond acceptor properties . The nitrogen in the oxadiazole ring is a stronger hydrogen bond acceptor than oxygen , which may influence the compound’s interaction with its targets.

Biochemical Pathways

1,2,4-oxadiazole derivatives have been reported to exhibit anticancer and anti-infective activities, suggesting that they may affect pathways related to cell proliferation, apoptosis, and microbial growth.

Result of Action

1,2,4-oxadiazole derivatives have been reported to exhibit anticancer and anti-infective activities, suggesting that they may induce cell death or inhibit microbial growth.

Biochemical Analysis

Biochemical Properties

The 1,2,4-oxadiazole derivatives, including 4-(5-Phenyl-1,2,4-oxadiazol-3-yl)pyridine, have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some derivatives have shown potent antiviral activity against Zika virus infections . The nature of these interactions often involves the formation of hydrogen bonds and hydrophobic interactions, contributing to their biological activity .

Cellular Effects

This compound and similar compounds have demonstrated significant effects on various types of cells and cellular processes . They have been found to inhibit the production of inflammatory factors in lipopolysaccharide-induced cells , indicating their potential role in modulating cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It has been suggested that these compounds may exert their effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, one study indicated that a similar compound blocked the excitation of the nuclear factor κB (NF-κB) signaling pathway in a concentration-dependent manner .

Temporal Effects in Laboratory Settings

Similar 1,2,4-oxadiazole derivatives have shown moderate to strong antibacterial effects over time in laboratory studies .

Dosage Effects in Animal Models

This suggests that the effects of these compounds may vary with different dosages, and high doses could potentially lead to toxic or adverse effects .

Metabolic Pathways

1,2,4-oxadiazole derivatives are generally known for their broad spectrum of biological activities, suggesting that they may interact with various enzymes or cofactors and affect metabolic flux or metabolite levels .

Transport and Distribution

Given the lipophilic nature of 1,2,4-oxadiazole derivatives, they are likely to be able to cross cell membranes and distribute within cells .

Subcellular Localization

Based on the properties of similar compounds, it is possible that it may be localized to specific compartments or organelles within the cell depending on its interactions with other biomolecules .

Properties

IUPAC Name

5-phenyl-3-pyridin-4-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9N3O/c1-2-4-11(5-3-1)13-15-12(16-17-13)10-6-8-14-9-7-10/h1-9H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVLYQZJFVKRLHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=NO2)C3=CC=NC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.